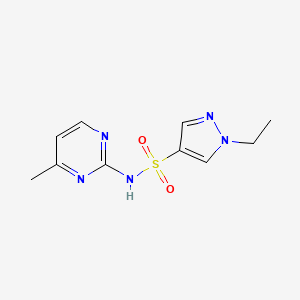![molecular formula C18H12F2N4O B5306902 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5306902.png)
2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile, also known as DPM-1001, is a chemical compound that has been extensively studied for its potential therapeutic properties. DPM-1001 belongs to the class of nicotinonitrile compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile is not fully understood. However, studies have shown that this compound may exert its effects by modulating the activity of several signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of pro-inflammatory cytokines. In animal models, this compound has been shown to inhibit the growth of tumors and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high therapeutic index, which means that it can be used at high doses without causing significant toxicity. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound in a wider range of diseases, including neurodegenerative diseases and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for future therapeutic development.
Métodos De Síntesis
The synthesis of 2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile has been described in several studies. One of the most commonly used methods involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carbaldehyde with methylamine and potassium cyanide in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-({[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}amino)nicotinonitrile has been studied extensively for its potential therapeutic properties. In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models.
Propiedades
IUPAC Name |
2-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O/c19-14-5-6-16(15(20)9-14)25-18-13(4-2-8-23-18)11-24-17-12(10-21)3-1-7-22-17/h1-9H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTSAXVOAPUHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5306833.png)
![N-(1-cyclohex-1-en-1-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5306846.png)
![N,N'-1,4-phenylenebisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5306861.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306875.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5306883.png)

![5-isopropyl-N-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5306889.png)

![N-ethyl-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-amine](/img/structure/B5306911.png)
![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-phenylacetamide](/img/structure/B5306937.png)